molecular formula C16H16N2O4 B14813025 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide

2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide

Cat. No.: B14813025
M. Wt: 300.31 g/mol
InChI Key: MMAKVYGQZJJUMP-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C16H16N2O4. This compound is known for its potential applications in various fields, including medicinal chemistry and agricultural science. It has been studied for its inhibitory effects on certain pathogens and its potential use as a therapeutic agent.

Preparation Methods

The synthesis of 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ether functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain fungal proteins by binding to their active sites, thereby preventing them from functioning properly. This inhibition can disrupt the growth and proliferation of the pathogen, making it an effective antifungal agent .

Comparison with Similar Compounds

2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C16H16N2O4/c1-21-11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)

InChI Key

MMAKVYGQZJJUMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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